Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
Overview
Description
“Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is a chemical compound . It is a derivative of benzoxazole , a heterocyclic compound that has gained importance in medicinal chemistry due to its wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives can be synthesized through various methods . One such method involves the reaction of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular formula of “Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is C10H9ClO3 . It is a benzoxazole derivative, which is a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate has been studied for its photochemistry and vibrational spectra. Lopes et al. (2011) synthesized a related compound, Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, and explored its behavior under UV irradiation, revealing insights into its photoisomerization process (Lopes et al., 2011).
Crystal Structure Analysis
The crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, a derivative, was examined by Aydın et al. (2017). This work highlighted the planarity of the 2,3-dihydro-1,3-benzoxazole ring systems and their intermolecular interactions (Aydın et al., 2017).
Antiproliferation Activity in Cancer Cells
Kuzu et al. (2022) investigated 2-aryl and -heteroaryl benzoxazole derivatives for their antitumor activity. They found that certain derivatives, such as Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate, showed potential as cell-cycle blockers in cancer cells (Kuzu et al., 2022).
Synthesis and Derivative Studies
The synthesis and study of various derivatives, including those involving benzoxazole cores, are essential aspects of the scientific exploration of this compound. For example, Kato and Morie (1996) described the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a related derivative (Kato & Morie, 1996).
Antibacterial and Anticancer Properties
Benzoxepine-1,2,3-triazole hybrids, including derivatives of 5-chloro-2,3-dihydrobenzo[b]oxepine, were synthesized by Kuntala et al. (2015) and evaluated for their antibacterial and anticancer properties. These studies indicate the compound's potential in pharmaceutical applications (Kuntala et al., 2015).
properties
IUPAC Name |
methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSASWGUWGEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1NC2=C(O1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856261 | |
Record name | Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate | |
CAS RN |
127690-17-9 | |
Record name | Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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